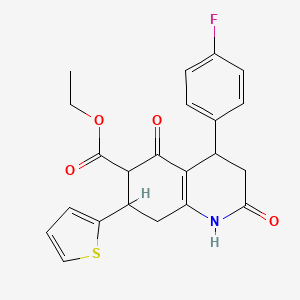![molecular formula C16H12N6O2S B11062436 7'-amino-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11062436.png)
7'-amino-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE is a complex heterocyclic compound that features a spiro structure combining indole and pyrido[2,3-d]pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an indole derivative with a pyrido[2,3-d]pyrimidine precursor under specific conditions to form the spiro compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The amino and methylthio groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Mechanism of Action
The mechanism of action of 7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Compounds containing the indole moiety also show diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of 7’-AMINO-2’-(METHYLTHIO)-2,4’-DIOXO-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE lies in its spiro structure, which combines the indole and pyrido[2,3-d]pyrimidine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H12N6O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7'-amino-2'-methylsulfanyl-2,4'-dioxospiro[1H-indole-3,5'-3,8-dihydropyrido[2,3-d]pyrimidine]-6'-carbonitrile |
InChI |
InChI=1S/C16H12N6O2S/c1-25-15-21-12-10(13(23)22-15)16(8(6-17)11(18)20-12)7-4-2-3-5-9(7)19-14(16)24/h2-5H,18H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
VAMAYLDYVJVXLK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)C3(C4=CC=CC=C4NC3=O)C(=C(N2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate](/img/structure/B11062364.png)
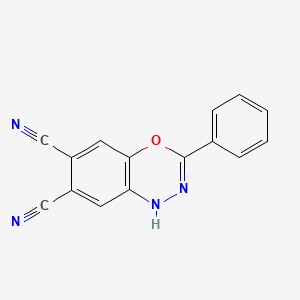
![5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione](/img/structure/B11062368.png)
![2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11062374.png)
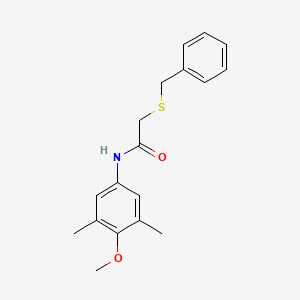
![N-adamantanyl({3-[(2-furylmethyl)amino]-4-nitrophenyl}amino)carboxamide](/img/structure/B11062403.png)
![4-fluoro-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B11062410.png)
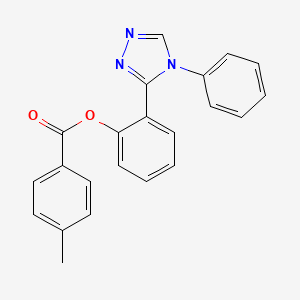
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B11062419.png)
![2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B11062425.png)
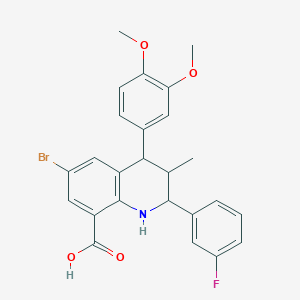
![[4-(Diethylamino)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione](/img/structure/B11062433.png)
![N-(4-bromophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11062434.png)
